molecular formula C9H7ClO3 B13644593 7-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid

7-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid

Cat. No.: B13644593
M. Wt: 198.60 g/mol
InChI Key: AQHQGYSMKJMNHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and carboxylation reactions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process, providing a more sustainable and cost-effective method for industrial production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid

InChI

InChI=1S/C9H7ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-2H,3-4H2,(H,11,12)

InChI Key

AQHQGYSMKJMNHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C21)C(=O)O)Cl

Origin of Product

United States

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